A 33
Overview
Description
Amine catalyst A 33 is a liquid catalyst containing 33% triethylenediamine. This highly active tertiary amine catalyst promotes the reaction of isocyanates with polyols, resulting in foam cross-linking. It is widely used in the production of polyurethane foams, coatings, and elastomers .
Mechanism of Action
Target of Action
The primary target of A 33 is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in inflammation and fibrosis, particularly in the lungs .
Mode of Action
This compound acts as a selective inhibitor of the PDE4B enzyme . By inhibiting PDE4B, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in various cellular processes . This leads to an increase in cAMP levels, which can drive anti-inflammatory and antifibrotic effects .
Biochemical Pathways
The inhibition of PDE4B by this compound affects the cAMP-dependent pathway . Elevated cAMP levels can inhibit the release of inflammatory cytokines, thereby reducing inflammation . Additionally, increased cAMP can also inhibit fibroblast proliferation and collagen deposition, thus exerting antifibrotic effects .
Result of Action
The inhibition of PDE4B by this compound leads to anti-inflammatory and antifibrotic effects . This can be particularly beneficial in conditions such as pulmonary fibrosis, where inflammation and fibrosis play a key role in disease progression .
Biochemical Analysis
Biochemical Properties
“A 33” plays a significant role in biochemical reactions, particularly those involving the PDE4B enzyme . This enzyme is a member of the type IV, cyclic AMP (cAMP)-specific, cyclic nucleotide phosphodiesterase (PDE) family . By inhibiting PDE4B, “this compound” can increase the cellular concentrations of cAMP, a key regulator of many important physiological processes .
Cellular Effects
The effects of “this compound” on cells are primarily mediated through its influence on cAMP levels. By inhibiting PDE4B, “this compound” prevents the breakdown of cAMP, leading to increased cAMP levels . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “this compound” involves its binding to the active site of the PDE4B enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of cAMP, leading to increased cellular concentrations of this second messenger . The increased cAMP levels can then influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of “this compound” in laboratory settings have been observed to be stable over time
Dosage Effects in Animal Models
The effects of “this compound” in animal models have been observed to vary with dosage
Metabolic Pathways
“this compound” is involved in the cAMP metabolic pathway, where it interacts with the PDE4B enzyme . By inhibiting PDE4B, “this compound” can influence metabolic flux and metabolite levels by increasing the cellular concentrations of cAMP .
Subcellular Localization
Given its role in influencing cAMP levels, it is likely that “this compound” interacts with components of the cell’s signal transduction machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amine catalyst A 33 is prepared by dissolving triethylenediamine in dipropylene glycol. The solution typically contains 33% triethylenediamine and 67% dipropylene glycol . The reaction conditions involve maintaining a controlled temperature and ensuring complete dissolution of triethylenediamine in the solvent.
Industrial Production Methods
In industrial settings, the preparation of amine catalyst this compound involves large-scale mixing of triethylenediamine and dipropylene glycol in reactors equipped with temperature control systems. The mixture is continuously stirred to ensure homogeneity and prevent any phase separation .
Chemical Reactions Analysis
Types of Reactions
Amine catalyst A 33 primarily undergoes catalytic reactions, including:
Foaming Reactions: It catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane foams.
Gel Reactions: It promotes the cross-linking of polyurethane chains, enhancing the mechanical properties of the foam.
Common Reagents and Conditions
Isocyanates: Commonly used isocyanates include toluene diisocyanate and methylene diphenyl diisocyanate.
Polyols: Polyether polyols and polyester polyols are frequently used.
Reaction Conditions: The reactions typically occur at temperatures ranging from 20°C to 80°C, with the presence of amine catalyst this compound ensuring efficient catalysis.
Major Products
The major products formed from these reactions are various types of polyurethane foams, including soft, semi-rigid, and rigid foams. These foams are used in a wide range of applications, from cushioning materials to insulation .
Scientific Research Applications
Amine catalyst A 33 has several scientific research applications:
Chemistry: It is used in the synthesis of polyurethane materials, providing insights into the catalytic mechanisms of amine catalysts.
Biology: Research on biocompatible polyurethane foams for medical applications, such as wound dressings and implants.
Medicine: Development of drug delivery systems using polyurethane-based materials.
Comparison with Similar Compounds
Similar Compounds
Triethylenediamine: A solid form of the active ingredient in amine catalyst A 33.
Amine Catalyst A 1: Another amine catalyst used in polyurethane production.
Uniqueness
Amine catalyst this compound is unique due to its liquid form, which allows for easier handling and mixing in industrial processes. It also provides a balanced catalytic activity, making it suitable for a wide range of polyurethane foam formulations .
Properties
IUPAC Name |
2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSPBLZPJMXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?
A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []
Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?
A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.
Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?
A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []
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